4-fluoro-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is a chemical compound with the molecular formula C14H11FN2O2 It is a derivative of benzohydrazide, characterized by the presence of a fluorine atom at the 4-position of the benzene ring and a hydroxyphenylmethylidene group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-fluorobenzohydrazide and 2-hydroxybenzaldehyde. The reaction is carried out in an alcoholic solvent, such as ethanol, with the addition of a catalytic amount of glacial acetic acid. The mixture is heated under reflux conditions for several hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazone.
Reduction: Formation of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methyl]benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Analytical Chemistry: It can be used as a reagent in the synthesis of other complex molecules, serving as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The presence of the fluorine atom and the hydroxyphenylmethylidene group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazone
- 4-fluoro-N’-[(E)-(2-hydroxyphenyl)methyl]benzohydrazide
- 4-fluoro-N’-[(E)-(2-hydroxyphenyl)ethylidene]benzohydrazide
Uniqueness
4-fluoro-N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxyphenylmethylidene group contributes to its ability to form strong interactions with biological targets. This combination of features makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H11FN2O2 |
---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11FN2O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,(H,17,19)/b16-9+ |
InChI Key |
RUTGLVQMWKQSCD-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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